

SR 142948-C3-NHMe solubility issues and solutions

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Compound of Interest

Compound Name: SR 142948-C3-NHMe

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Technical Support Center: SR 142948-C3-NHMe

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with **SR 142948-C3-NHMe**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is SR 142948-C3-NHMe and what is its mechanism of action?

A1: **SR 142948-C3-NHMe** is the methylated derivative of SR 142948.[1] SR 142948 is a potent and selective non-peptide antagonist of the neurotensin receptor 1 (NTS1).[2] Neurotensin receptors are involved in various physiological processes.[3] As an antagonist, SR 142948, and by extension **SR 142948-C3-NHMe**, is expected to block the signaling pathways activated by the endogenous ligand, neurotensin.

Q2: What are the known solvents for **SR 142948-C3-NHMe**?

A2: Direct quantitative solubility data for **SR 142948-C3-NHMe** is limited. However, it is suggested that the compound may be soluble in Dimethyl Sulfoxide (DMSO). If solubility issues persist, trying other solvents such as water, ethanol, or Dimethylformamide (DMF) is recommended.[4] For the parent compound, SR 142948, solubility has been reported in DMSO and water.[5]



Q3: Are there established formulations for in vivo studies?

A3: While a specific in vivo formulation for **SR 142948-C3-NHMe** is not readily available, an injection formulation for a similar compound involved a mixture of DMSO, Tween 80, and saline.[4] For the parent compound, SR 142948, several in vivo formulations have been described, including:

- 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- 10% DMSO and 90% (20% SBE-β-CD in saline).
- 10% DMSO and 90% corn oil.

These formulations for the parent compound may serve as a starting point for developing a suitable formulation for **SR 142948-C3-NHMe**, though optimization will be necessary.

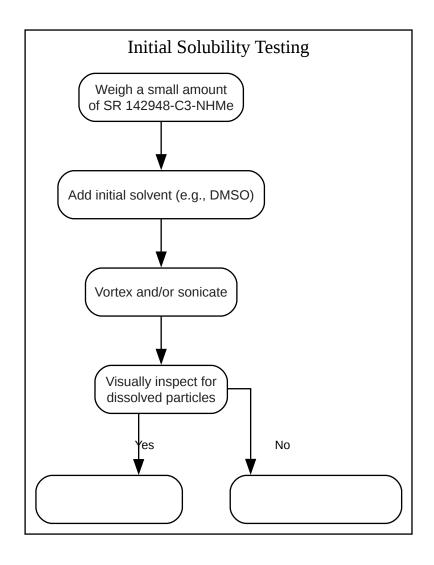
Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with **SR 142948-C3-NHMe**.

Initial Solubility Testing Workflow

It is recommended to start with small quantities of the compound to avoid significant loss of valuable material.





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Caption: A simple workflow for the initial assessment of **SR 142948-C3-NHMe** solubility.

Solutions for Poor Solubility

If initial attempts to dissolve **SR 142948-C3-NHMe** in a single solvent are unsuccessful, consider the following strategies. Many poorly soluble drugs require formulation strategies to enhance their solubility and bioavailability.[6][7]

1. Co-Solvent Systems:

The use of a mixture of solvents, known as co-solvents, can significantly improve the solubility of poorly soluble compounds.[3][8] This technique works by reducing the interfacial tension



between the aqueous solution and a hydrophobic solute.[3]

 Recommended Co-solvents: Based on formulations for the parent compound, consider combinations of DMSO with other solvents like PEG300, Tween-80, or saline.

2. pH Adjustment:

The solubility of a compound can often be influenced by the pH of the solution.

- Protocol:
 - Prepare a suspension of SR 142948-C3-NHMe in an aqueous buffer.
 - Gradually add small amounts of an acidic or basic solution to adjust the pH.
 - Monitor for dissolution after each pH adjustment.

3. Use of Excipients:

Excipients are inactive substances used as a carrier for the active ingredient.

- Cyclodextrins: These are used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used in formulations for the parent compound, SR 142948.
- Surfactants: Surfactants like Tween 80 can increase solubility by forming micelles that encapsulate the drug molecules.[8]

4. Particle Size Reduction:

Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate.[3][8]

 Methods: Techniques such as micronization or sonication of a suspension can be employed to reduce particle size.[3]

Quantitative Solubility Data Summary



While specific quantitative data for **SR 142948-C3-NHMe** is not available, the following table summarizes the solubility data found for the parent compound, SR 142948. This may provide a useful reference point for your experiments.

Solvent System	Concentration Achieved
DMSO	100 mg/mL (145.80 mM)
Water	17.15 mg/mL (25 mM) [5]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 5 mg/mL (7.29 mM)
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 5 mg/mL (7.29 mM)
10% DMSO >> 90% corn oil	≥ 5 mg/mL (7.29 mM)

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

- Accurately weigh the desired amount of SR 142948-C3-NHMe.
- Add the required volume of DMSO to achieve the target concentration.
- · Vortex the solution vigorously.
- If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
- Visually inspect the solution to ensure there are no undissolved particles.

Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System (Based on SR 142948)

- Prepare a stock solution of the compound in DMSO (e.g., 50 mg/mL).
- In a separate tube, add the required volume of the DMSO stock solution.

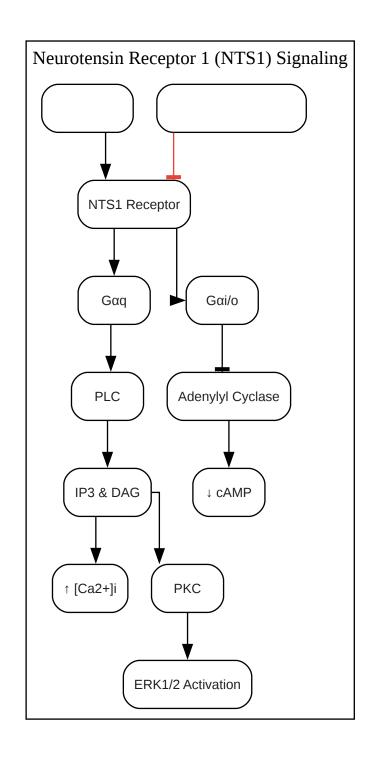


- Sequentially add the co-solvents. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would add the DMSO stock, then PEG300, mix, then Tween-80, mix, and finally add the saline to the final volume.
- Ensure the solution is clear and homogenous before use.

Signaling Pathway

SR 142948-C3-NHMe is an antagonist of the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). Activation of NTS1 by its endogenous ligand, neurotensin, triggers multiple downstream signaling cascades. As an antagonist, **SR 142948-C3-NHMe** is expected to block these pathways.





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Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1).



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